molecular formula C13H12OS B11783883 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one

Cat. No.: B11783883
M. Wt: 216.30 g/mol
InChI Key: TTXONQMVAUPDFU-UHFFFAOYSA-N
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Description

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a sulfur atom within a fused ring structure

Preparation Methods

The synthesis of 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a substituted benzene derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired thiophene ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one involves its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and reactivity compared to its simpler counterparts.

Properties

Molecular Formula

C13H12OS

Molecular Weight

216.30 g/mol

IUPAC Name

6,7,8,9-tetrahydrocyclohepta[b][1]benzothiol-10-one

InChI

InChI=1S/C13H12OS/c14-10-6-2-4-8-12-13(10)9-5-1-3-7-11(9)15-12/h1,3,5,7H,2,4,6,8H2

InChI Key

TTXONQMVAUPDFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C2=C(C1)SC3=CC=CC=C32

Origin of Product

United States

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